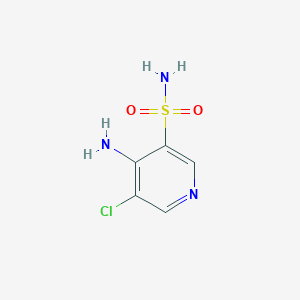

4-Amino-5-chloropyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3O2S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

4-amino-5-chloropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H6ClN3O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |

InChI Key |

FJEUQNIGUJGHFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Chloropyridine 3 Sulfonamide

Established Synthetic Routes and Precursor Utilization

The synthesis of pyridine-3-sulfonamide (B1584339) derivatives often involves multi-step sequences starting from readily available precursors. The strategic introduction of substituents on the pyridine (B92270) ring is key to accessing a diverse range of analogues.

Synthesis from 4-Chloropyridine-3-sulfonamide (B47618) Derivatives

A primary precursor for many substituted pyridine-3-sulfonamides is 4-chloropyridine-3-sulfonamide. mdpi.comyoutube.com Its synthesis is a critical first step in many synthetic pathways. The process typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with an ammonia (B1221849) source. researchgate.net In one established method, a solution of 4-chloropyridine-3-sulfonyl chloride in a solvent like toluene (B28343) is added to aqueous ammonia over several hours. researchgate.net The reaction is stirred until completion, maintaining a basic pH. researchgate.net The resulting 4-chloropyridine-3-sulfonamide product precipitates and can be isolated by filtration with high purity and yield. researchgate.net

This 4-chloro derivative serves as a versatile starting material for introducing various functionalities at the C4-position of the pyridine ring through nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine ring. mdpi.com

Multi-Step Reaction Sequences in Analogue Preparation

The preparation of complex analogues, such as those incorporating a triazole ring, often requires multi-step reaction sequences starting from 4-chloropyridine-3-sulfonamide. mdpi.com A general synthetic route involves the initial substitution of the 4-chloro group with various amines. mdpi.com The resulting 4-substituted pyridine-3-sulfonamides are then further elaborated.

For instance, to introduce a 5-amino-1H-1,2,4-triazol-3-yl group at the sulfonamide nitrogen, a sequence is employed that first activates the sulfonamide. mdpi.com This involves a reaction with reagents like dimethyl N-cyanodithioiminocarbonate to form an N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioate intermediate. mdpi.com This intermediate is then cyclized in a subsequent step to form the desired triazole ring system. mdpi.com Such multi-step approaches are fundamental in building molecular complexity from a common scaffold. mdpi.com

Table 1: Illustrative Multi-Step Synthesis of Pyridine-3-Sulfonamide Analogues

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 4-Chloropyridine-3-sulfonamide | Various amines (e.g., piperazine) | 4-Substituted-pyridine-3-sulfonamide |

| 2 | 4-Substituted-pyridine-3-sulfonamide | Dimethyl N-cyanodithioiminocarbonate, Potassium hydroxide | Potassium [(cyanoimino)(methylthio)methyl][(4-substitutedpyridin-3-yl)sulfonyl]amide |

| 3 | Potassium salt from Step 2 | Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695) or Acetonitrile (B52724) | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-substituted-pyridine-3-sulfonamide |

| This table is a generalized representation based on synthetic schemes described in the literature. mdpi.com |

Preparation of Related Intermediates (e.g., (3-sulfonamide-4-chloro)pyridine)

The synthesis of key intermediates like (3-sulfonamide-4-chloro)pyridine, also known as 4-chloropyridine-3-sulfonamide, has been optimized to achieve high yields and purity. nih.gov A common route starts from (3-sulfonylchloride-4-chloro)pyridine. nih.gov The process involves dissolving the sulfonyl chloride in an organic solvent and then adding ammonia, which can be in gaseous form or as an aqueous solution of ammonium (B1175870) hydroxide. nih.gov The use of specific solvents and controlled addition of ammonia helps to minimize the formation of byproducts. nih.gov Upon completion, the pH is adjusted to induce precipitation, and the intermediate is isolated by filtration. nih.gov

The precursor for this step, (3-sulfonylchloride-4-chloro)pyridine, can itself be prepared from 4-hydroxy-3-pyridine sulfonic acid using reagents like phosphorus oxychloride and phosphorus trichloride. nih.govnih.gov

Table 2: Synthesis of (3-sulfonamide-4-chloro)pyridine

| Parameter | Details | Reference |

| Starting Material | (3-Sulfonylchloride-4-chloro)pyridine | nih.gov |

| Reagent | Ammonia (gaseous or ammonium hydroxide) | nih.gov |

| Solvent | t-Butyl methyl ether (preferred) | nih.gov |

| Reaction | Ammonia is added to the sulfonyl chloride solution. | nih.gov |

| Isolation | pH adjustment, filtration, and drying. | nih.gov |

| Reported Yield | ~74% | nih.gov |

| Reported Purity | 93% to 97% | nih.gov |

Derivatization Strategies and Functional Group Transformations

Once the core pyridine-3-sulfonamide structure is established, various derivatization strategies can be employed to introduce new functional groups and build diverse molecular architectures.

Introduction of 1,2,4-Triazole (B32235) Moieties via Hydrazine Hydrate Reactions

A significant transformation involves the introduction of a 1,2,4-triazole ring, a common moiety in biologically active compounds. mdpi.comrsc.orgmdpi.com This is often achieved through reactions involving hydrazine hydrate. mdpi.commdpi.commdpi.com In the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, an N'-cyano carbamimidothioate intermediate is treated with hydrazine hydrate. mdpi.com The reaction is typically carried out by refluxing the mixture in a solvent such as anhydrous ethanol or acetonitrile. mdpi.com The hydrazine hydrate acts as a binucleophile, reacting with the intermediate to facilitate the cyclization and formation of the 5-amino-1H-1,2,4-triazole ring. mdpi.commdpi.com The final product is then isolated after acidification to the appropriate pH. mdpi.com

Application of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for functionalizing the pyridine-3-sulfonamide scaffold. nih.govnih.govnih.gov This reaction allows for the efficient and specific joining of an azide-functionalized molecule with a terminal alkyne, forming a stable 1,2,3-triazole linker. nih.govmdpi.com

This strategy has been applied to 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov The synthesis begins with the conversion of 4-chloropyridine-3-sulfonamide into 4-azidopyridine-3-sulfonamide by reacting it with sodium azide (B81097). mdpi.com This azide intermediate can then be reacted with a variety of terminal alkynes using a copper(I) catalyst. mdpi.com The catalyst can be generated from copper(I) iodide in the presence of an amine ligand like triethylamine, or from copper(II) sulfate (B86663) with an in-situ reducing agent such as sodium ascorbate. mdpi.comresearchgate.net The choice of solvent, such as acetonitrile or DMSO, depends on the solubility of the reactants. mdpi.com This method provides a modular and high-yielding route to a wide array of 1,2,3-triazole-containing pyridine-3-sulfonamide derivatives. mdpi.comnih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring of 4-Amino-5-chloropyridine-3-sulfonamide is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions fundamental to the functionalization of heteroaromatic systems. In principle, the chlorine atom at the C5 position can be displaced by a variety of nucleophiles. However, the reactivity of the pyridine ring is influenced by the electronic effects of its substituents. The amino group at C4 and the sulfonamide group at C3 are electron-donating and electron-withdrawing, respectively, which modulates the electrophilicity of the carbon atoms in the ring.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from related structures such as 4-chloropyridine-3-sulfonamide. Research on analogous compounds demonstrates that the halogen at the 4-position of a pyridine-3-sulfonamide is readily substituted by various nucleophiles. For instance, reactions with piperazine (B1678402) derivatives proceed to yield 4-(piperazin-1-yl)pyridine-3-sulfonamide analogs. mdpi.com This suggests that the chlorine atom in this compound could potentially be replaced by amines, alkoxides, and thiolates under appropriate conditions.

A study on the rearrangement of 3-halo-4-aminopyridines highlights that intramolecular nucleophilic aromatic substitution can also occur, leading to novel heterocyclic systems. nih.gov Such reactivity underscores the potential for complex molecular architectures originating from this compound.

The general mechanism for nucleophilic aromatic substitution on a chloropyridine involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. The reaction is often facilitated by the use of a base and can be influenced by the choice of solvent and reaction temperature. mdpi.com

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Piperazine | 4-Aminopyridine derivative | mdpi.com |

| Amine | Primary/Secondary Amines | Diaminopyridine derivative | mdpi.com |

| Acyl Chloride (intramolecular) | Acetyl chloride | Rearranged acetamide (B32628) product | nih.gov |

Modifications at the Sulfonamide Nitrogen: Alkylation, Acylation, and Arylation

The sulfonamide group (-SO₂NH₂) of this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents through alkylation, acylation, and arylation reactions. These transformations are crucial for developing derivatives with tailored properties.

Alkylation:

N-alkylation of the sulfonamide can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net The use of ionic liquids as a reaction medium has been reported to facilitate the N-alkylation of N-monosubstituted sulfonamides under mild conditions. researchgate.net For primary sulfonamides like this compound, both mono- and di-alkylation are possible, and the reaction conditions can be tuned to favor one over the other.

Acylation:

Acylation of the sulfonamide nitrogen is typically performed using acyl chlorides or anhydrides. This reaction introduces an acyl group, forming an N-acylsulfonamide. Studies on related aminosulfonamides have shown that selective acylation of the sulfonamide group can be achieved even in the presence of other amino groups by careful selection of reagents and conditions. researchgate.net

Arylation:

N-arylation of sulfonamides can be accomplished through methods such as the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst. nih.gov This reaction is known for its mild conditions and tolerance of various functional groups. Transition-metal-free arylation methods have also been developed using reagents like o-silylaryl triflates. nih.gov These reactions provide a direct route to N-aryl sulfonamide derivatives.

The table below summarizes various methodologies applicable for the modification of the sulfonamide nitrogen, based on general literature for sulfonamides.

| Transformation | Reagent Class | Catalyst/Conditions | Product Class | Reference |

| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Ionic Liquid | N-Alkylsulfonamide | researchgate.netresearchgate.net |

| Alkylation | Alcohols | Ruthenium or Manganese Catalysts | N-Alkylsulfonamide | organic-chemistry.org |

| Acylation | Acyl Chlorides | Base (e.g., Triethylamine) | N-Acylsulfonamide | researchgate.net |

| Arylation | Arylboronic Acids | Copper Catalyst (e.g., Cu(OAc)₂) | N-Arylsulfonamide | nih.gov |

| Arylation | o-Silylaryl Triflates | CsF | N-Arylsulfonamide | nih.gov |

Methodological Advancements in Yield and Purity Optimization

Optimizing the yield and purity of this compound and its derivatives is critical for its practical application. While specific optimization studies for this exact compound are not widely published, general principles from related syntheses can be applied.

For the synthesis of the core structure, advancements often focus on the chlorination and amination steps. For instance, in the preparation of related chloropyridines, controlling the reaction temperature and the stoichiometry of the reagents is crucial to minimize the formation of isomeric byproducts.

In the context of nucleophilic aromatic substitution reactions, the choice of base, solvent, and catalyst can significantly impact the yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and yield in biphasic systems.

For modifications at the sulfonamide nitrogen, chromatographic techniques such as column chromatography are commonly employed for purification. The development of catalytic systems with high turnover numbers and selectivity can reduce the need for extensive purification by minimizing byproduct formation. A patent related to the synthesis of a similar molecule, 4-amino-3,5,6-chloropyridine-2-methanoic acid, highlights the importance of catalyst selection and solvent recycling for an environmentally friendly and efficient process with a total yield of 70-80%. google.com

| Process | Key Optimization Parameter | Effect on Yield/Purity | Reference Context |

| Synthesis | Catalyst Selection | Increased reaction rate and selectivity | google.com |

| Synthesis | Solvent Recycling | Reduced waste, improved process economy | google.com |

| Nucleophilic Substitution | Base and Solvent Choice | Improved reaction rate and yield | mdpi.commdpi.com |

| Purification | Chromatography | High purity of final product | mdpi.com |

| Process Design | One-pot/Tandem Reactions | Increased overall efficiency, reduced waste | mdpi.com |

Structure Activity Relationship Sar Studies of 4 Amino 5 Chloropyridine 3 Sulfonamide Analogues

Influence of Substituents on Biological Activity Profiles

The biological activity of 4-amino-5-chloropyridine-3-sulfonamide analogues is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for the desired pharmacological effects, guiding the design of more potent and selective compounds.

The substituent at the 4-position of the pyridine (B92270) ring plays a critical role in determining the biological efficacy of these compounds. Research involving the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides has demonstrated that even minor structural changes at this position can lead to significant differences in activity. mdpi.com These derivatives are often synthesized from a 4-chloropyridine-3-sulfonamide (B47618) starting material, which allows for the introduction of a wide range of substituents at the 4-position through nucleophilic aromatic substitution. mdpi.commdpi.com

In a series of 4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide derivatives, the substitution on the phenyl ring was found to be a key determinant of antifungal activity. mdpi.com For instance, the compound with an unsubstituted phenyl ring and another with a fluorine atom substituent were among the most active. mdpi.com Conversely, introducing one or two chlorine atoms to the phenylpiperazine substituent resulted in a complete loss of antifungal activity. mdpi.com This highlights the sensitivity of the biological target to the steric and electronic properties of the substituent at the 4-position. The location of these substituents within the binding cleft of the target enzyme is thought to be responsible for these pronounced variations in activity. mdpi.com

Table 1: Impact of 4-Substituents on Antifungal Activity of 4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide Analogues

Explore the data below to see how different chemical groups attached to the phenylpiperazine moiety affect the compound's ability to inhibit fungal growth.

| Compound ID | Phenylpiperazine Substituent | Antifungal Activity Profile | Source |

| 26 | Unsubstituted | Active | mdpi.com |

| 28 | Fluorine | Active | mdpi.com |

| 27 | Chlorine (single) | Inactive | mdpi.com |

| 29 | Chlorine (double) | Inactive | mdpi.com |

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry, known to be a structural component of many compounds with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The inclusion of this moiety in the design of this compound analogues is a deliberate strategy to leverage its known pharmacologically active properties. mdpi.com

In the context of these specific analogues, the 1,2,4-triazole substituent is considered a key contributor to their antifungal potential. mdpi.com The triazole system, particularly when substituted with groups like thiones, can enhance the biological profile of the parent molecule. nih.gov Docking studies suggest that the triazole nitrogens can form stabilizing interactions with amino acid residues, such as Trp5, Asn62, and His64, at the entrance of the target enzyme's active site, thereby anchoring the molecule and contributing to its inhibitory action. mdpi.com The synthesis of these compounds often involves converting a precursor with hydrazine (B178648) hydrate (B1144303) to form the final 1,2,4-triazole ring. mdpi.com

Stereochemical Considerations and Their Effects on Molecular Recognition

The three-dimensional arrangement of a molecule (stereochemistry) and its resulting shape are fundamental to its ability to recognize and bind to a biological target. In the case of this compound analogues, molecular recognition is heavily dependent on how the molecule orients itself within the binding site of an enzyme.

Molecular docking studies on active antifungal analogues have provided insights into their potential binding mode with the target enzyme, Candida albicans lanosterol (B1674476) 14α-demethylase. mdpi.commdpi.com These studies show that a labile aminomethyl or thiomethyl linker between the pyridine and triazole rings allows the substituent to orient itself toward the entrance of the binding pocket. mdpi.com The specific orientation and binding are stabilized by interactions between the triazole's nitrogen atoms and key amino acids at the active site. mdpi.com This precise positioning is crucial for efficacy, as improper fit or orientation can lead to a significant loss of activity. mdpi.com The ability of these relatively small and structurally simple molecules to be modified at the 4-position of the pyridine ring makes the N-triazolopyridine sulfonamide scaffold a promising framework for optimization in drug design. mdpi.com

Analysis of Halogen Substituent Effects on Bioactivity, Steric, and Electronic Interactions

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological properties. nih.gov The presence of a halogen can influence ligand-receptor interactions due to its steric bulk and electron-withdrawing capabilities, which can alter the molecule's lipophilicity, membrane permeability, and catabolic stability. nih.gov

In studies of this compound analogues, the effect of halogen substituents has been shown to be highly specific and context-dependent. mdpi.com For example, in a series of compounds with a 4-(phenylpiperazin-1-yl) substituent, the introduction of a fluorine atom onto the phenyl ring was compatible with high antifungal activity. mdpi.com In stark contrast, the substitution with one or two chlorine atoms on the same phenyl ring led to inactive compounds. mdpi.com This demonstrates that not all halogens have the same effect; their impact is a nuanced interplay of size (steric effects) and electronegativity (electronic effects) that can either enhance or disrupt the critical interactions between the drug molecule and its biological target. mdpi.comnih.gov

Examination of Pyridine Ring Substitution Patterns and Positional Isomerism

The substitution pattern on the pyridine ring is a cornerstone of the SAR for this class of compounds. The pyridine ring itself, being electron-withdrawing, significantly increases the acidity of the attached sulfonamide group when compared to a benzenesulfonamide (B165840), which can enhance the ionized, active form of the sulfonamide. mdpi.com

The 3,4-substitution pattern relative to the sulfonamide group is a characteristic and important feature of these derivatives. mdpi.com The 4-position is particularly notable for its susceptibility to nucleophilic aromatic substitution, which provides a convenient and versatile point for introducing a wide array of substituents to generate diverse chemical libraries. mdpi.com The specific arrangement of substituents is critical; research on related heterocyclic compounds has shown that altering the core from a pyridine to a pyrazine (B50134) or changing the position of the amino group can lead to a significant loss of biological activity. nih.gov This underscores the importance of the established pyridine substitution pattern for maintaining the desired pharmacological effect. nih.gov

Computational and Theoretical Chemistry Studies on 4 Amino 5 Chloropyridine 3 Sulfonamide

Molecular Docking Simulations for Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like 4-Amino-5-chloropyridine-3-sulfonamide might interact with a biological target, typically a protein or enzyme.

Studies on related sulfonamide compounds frequently employ molecular docking to understand their binding to enzyme active sites. For instance, research on various sulfonamide derivatives has shown that the sulfonamide group is crucial for interacting with key residues in the active site of enzymes like carbonic anhydrases or kinases. chemmethod.com The orientation of the pyridine (B92270) ring and its substituents, the amino and chloro groups, would significantly influence the binding affinity and specificity. The chlorine atom, for example, can form halogen bonds or hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.gov Docking simulations would typically reveal a range of possible binding poses, which are then scored based on the predicted binding energy. The pose with the lowest binding energy is generally considered the most probable binding mode.

In similar pyridine derivatives, the nitrogen atom of the pyridine ring and the amino group often act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the enzyme's active site. nih.govresearchgate.net For this compound, it is predicted that the sulfonamide group would anchor the molecule within the active site, while the substituted pyridine moiety would occupy adjacent pockets, with its specific interactions determining the compound's inhibitory potency and selectivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard quantum chemical calculation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic compounds like this compound, these orbitals are typically delocalized π-orbitals. The distribution of these orbitals across the molecule can indicate which regions are more likely to be involved in electron-donating or electron-accepting interactions.

Electronic transitions, which can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT), correspond to the absorption of light and are related to the color and photophysical properties of the compound. While not directly related to binding in the dark environment of an enzyme's active site, these calculations provide a deeper understanding of the molecule's electronic behavior.

Quantum chemical calculations can provide a detailed and quantitative description of the non-covalent interactions that govern ligand-protein binding. For this compound, key interactions would include:

Hydrogen Bonding: The amino group (-NH2) and the sulfonamide group (-SO2NH2) are potent hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. Quantum chemical methods can calculate the strength and geometry of these bonds with high accuracy. nih.govresearchgate.net

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site. These interactions, where the aromatic rings stack on top of each other, contribute significantly to binding affinity. nih.govresearchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species and interacts with a nucleophile, such as a carbonyl oxygen or an aromatic ring.

Hirshfeld surface analysis is a computational tool often used in conjunction with crystal structure data to visualize and quantify intermolecular interactions in the solid state, which can provide insights into the types of interactions the molecule is prone to forming. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that relates one or more physicochemical or structural properties of a compound to its activity.

For a series of compounds related to this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations in their structure (e.g., changing the substituent on the pyridine ring). The biological activity of these compounds would then be measured experimentally.

A QSAR model would then be developed using various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include:

Electronic descriptors: such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: such as molecular weight, volume, and surface area.

Hydrophobic descriptors: such as the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once a statistically significant QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds. This predictive capability is highly valuable in drug discovery as it allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. While no specific QSAR models for this compound were found, the general approach is widely applied to sulfonamide-based inhibitors.

Molecular Dynamics Simulations for Dynamic Interaction Characterization

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide crucial insights into its interactions with biological targets, such as enzymes or receptors, at an atomic level. nih.gov

MD simulations on related sulfonamide derivatives, for instance, have been instrumental in elucidating their binding stability and interaction profiles with target proteins. nih.govmdpi.com These studies typically involve placing the ligand (in this case, this compound) into the active site of a protein and simulating their movement over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed view of the conformational changes, hydrogen bond networks, and other non-covalent interactions that govern the binding process. kg.ac.rs

For example, in studies of sulfonamide inhibitors of carbonic anhydrases, MD simulations have revealed the dynamic stability of the enzyme-inhibitor complex and highlighted key amino acid residues responsible for anchoring the inhibitor. kg.ac.rs A hypothetical MD simulation of this compound with a target protein could yield data such as those presented in the illustrative table below.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound with a Target Protein

| Parameter | Value | Significance |

| RMSD of Protein Backbone | 1.5 Å | Indicates the stability of the protein structure upon ligand binding. |

| RMSD of Ligand | 0.8 Å | Shows the stability of the ligand's conformation within the binding site. |

| Key Hydrogen Bonds | GLU:101, HIS:123 | Identifies critical interactions for binding affinity. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Predicts the strength of the interaction between the ligand and the protein. |

Note: The data in this table is illustrative and does not represent the results of actual experiments.

In Silico Prediction of Relevant Pharmacokinetic Parameters for Research Design

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for designing compounds with favorable pharmacokinetic profiles. nih.gov Various computational models and software are available to predict these parameters based on the chemical structure of a molecule. ui.ac.id For this compound, these predictions can guide further experimental studies.

Studies on other heterocyclic sulfonamides have successfully employed in silico tools to predict key pharmacokinetic parameters. nih.govrsc.orgresearchgate.net These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate a compound's physicochemical properties with its pharmacokinetic behavior. nih.gov

Key predicted parameters for this compound would likely include its lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to inhibit or be metabolized by cytochrome P450 enzymes. These predictions help in assessing the compound's drug-likeness and potential for oral bioavailability. japtronline.com An illustrative table of predicted pharmacokinetic parameters is provided below.

Table 2: Illustrative In Silico ADME Prediction for this compound

| Parameter | Predicted Value | Implication for Research Design |

| Molecular Weight | 221.66 g/mol | Compliant with Lipinski's rule of five. |

| logP (Octanol/Water) | 1.2 | Suggests moderate lipophilicity and potential for good absorption. |

| Aqueous Solubility | -3.5 (log mol/L) | Indicates moderate solubility. |

| Human Intestinal Absorption | > 90% | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Low | Suggests limited penetration into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |

Note: The data in this table is for illustrative purposes and is not derived from experimental validation.

Potential Applications of 4 Amino 5 Chloropyridine 3 Sulfonamide in Medicinal Chemistry Scaffolds

Development as Antifungal Agents

Derivatives synthesized from the 4-amino-5-chloropyridine-3-sulfonamide scaffold have demonstrated considerable antifungal activity. chemaxon.comnih.govnih.gov A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized from 4-chloropyridine-3-sulfonamide (B47618). nih.govnih.gov These compounds were subsequently evaluated for their effectiveness against a range of fungal strains isolated from patients with mycosis. chemaxon.comnih.govnih.gov

Efficacy against Key Fungal Pathogens (e.g., Candida albicans, Rhodotorula mucilaginosa)

The synthesized compounds have shown notable efficacy against several fungal pathogens, particularly Candida albicans and Rhodotorula mucilaginosa. chemaxon.comnih.govnih.gov Many of the derivatives exhibited significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values of ≤ 25 µg/mL against these species. chemaxon.comnih.govnih.gov

The structure-activity relationship analysis revealed that the nature of the substituent at the 4-position of the pyridine (B92270) ring plays a crucial role in the antifungal activity. For instance, among the 4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide derivatives, the compound with an unsubstituted benzene (B151609) ring and another with a fluorine atom were among the most active. mdpi.com Conversely, the presence of one or two chlorine atoms in the phenylpiperazine substituent resulted in a loss of antifungal activity. mdpi.com

A selection of the most active compounds underwent docking studies, which suggested a potential binding mode to the lanosterol (B1674476) 14α-demethylase of Candida albicans. chemaxon.comnih.govnih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Candida albicans MIC (µg/mL) | Rhodotorula mucilaginosa MIC (µg/mL) |

|---|---|---|

| Derivative 26 | ≤ 25 | ≤ 25 |

| Derivative 28 | Not specified | > Fluconazole (B54011) |

| Derivative 32 | Not specified | > Fluconazole |

| Derivative 34 | ≤ 25 | Not specified |

| Derivative 35 | ≤ 25 | > Fluconazole |

| Derivative 36 | Not specified | > Fluconazole |

Data sourced from studies on N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. nih.gov

Comparative Studies with Clinically Relevant Antifungal Compounds

In comparative analyses, many of the newly synthesized derivatives of this compound demonstrated greater efficacy than fluconazole, a commonly used antifungal drug. chemaxon.comnih.govnih.gov Specifically against Rhodotorula mucilaginosa, several compounds showed superior activity, as fluconazole has a MIC of ≥ 100 μg/mL against this pathogen. nih.gov

Furthermore, some compounds displayed outstanding activity against other yeast strains. For example, specific derivatives were highly effective against Candida glabrata, Candida guilliermondii, Candida krusei, and Candida tropicalis, with MIC values as low as ≥ 12.5 µg/mL in some cases. nih.gov

Exploration as Anticancer and Antiproliferative Agents

The pyridine-3-sulfonamide (B1584339) scaffold has also been a focus of research for developing new anticancer agents. mdpi.com The sulfonamide group is a key feature in a variety of therapeutic agents, and its derivatives have shown promising anti-tumor activities in both in-vitro and in-vivo studies. nih.gov

In Vitro Cytotoxicity Evaluation on Cancer Cell Lines

Selected derivatives of this compound were evaluated for their cytotoxic effects on the NCI-60 human tumor cell line panel. chemaxon.comnih.govnih.gov This screening helps to identify potential anticancer drug candidates. Earlier studies have shown that 4-(4-arylpiperazin-1-yl)pyridine-3-sulfonamides and their sulfonylurea derivatives possess moderate to significant antitumor activity. mdpi.com This has prompted further investigation into the newly synthesized compounds. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Sulfonamide Derivatives

| Compound Series | Cell Lines | IC50 Range |

|---|---|---|

| Tested Sulfonamides | HeLa | < 360 µM |

| Tested Sulfonamides | MCF-7 | < 128 µM |

| Tested Sulfonamides | MDA-MB-468 | < 30 µM |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] chemaxon.comnih.govnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | 0.17–1.15 μM |

Data from studies on various sulfonamide derivatives, not exclusively from this compound. nih.govmdpi.com

Research on Selective Inhibition of Cancer-Associated Carbonic Anhydrase Isoforms (e.g., hCA IX, XII)

Human carbonic anhydrase (hCA) isoforms IX and XII are significantly overexpressed in many tumors and are linked to cancer progression and metastasis. nih.gov These enzymes are considered important targets for the development of novel anticancer therapies. nih.govnih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov

Research has focused on designing sulfonamide derivatives that can selectively inhibit these tumor-associated hCA isoforms. nih.gov While direct studies on this compound derivatives as selective hCA IX and XII inhibitors are not extensively detailed in the provided context, the broader class of pyridine-3-sulfonamides is known for this activity. The development of selective inhibitors for hCA IX and XII is a promising strategy for cancer treatment. nih.govnih.gov

Contribution to Carbonic Anhydrase Inhibitor Design

The this compound scaffold is a valuable starting point for the design of carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety is a critical zinc-binding group, which is essential for the inhibitory action against carbonic anhydrases. nih.gov The design of new CAIs often involves modifying the substituents on the sulfonamide-bearing ring to achieve desired potency and selectivity for different hCA isoforms.

The versatility of the pyridine-3-sulfonamide structure allows for systematic modifications to explore structure-activity relationships. mdpi.com This can lead to the identification of compounds with high affinity and selectivity for target isoforms like hCA IX and XII, which are implicated in cancer, while sparing other isoforms, which can help in minimizing potential side effects. nih.govnih.gov The development of such targeted inhibitors is a significant area of research in medicinal chemistry.

Application of "Ring Approach" and "Click Tailing" Concepts in Inhibitor Design

In the rational design of enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases (CAs), two primary strategies have gained prominence: the "ring approach" and the "tail approach". mdpi.com The this compound scaffold is well-suited for exploration using a combination of these methods. mdpi.com

The "ring approach" focuses on modifying the aromatic ring to which the primary zinc-binding group (ZBG), in this case, the sulfonamide (SO₂NH₂), is attached. mdpi.com The goal is to alter the electronic properties of the scaffold to enhance binding affinity. For instance, using a pyridine ring instead of a more common benzene ring is a key application of this approach. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the sulfonamide group, favoring its ionized, active form (SO₂NH⁻), which binds to the Zn(II) ion in the enzyme's active site. mdpi.com

The "tail approach," on the other hand, involves attaching various side chains ("tails") to the scaffold at a position opposite the ZBG. mdpi.com These tails extend out of the active site and interact with amino acid residues in the surrounding area, which can significantly enhance binding affinity and, crucially, confer selectivity. mdpi.com A modern and highly efficient method for introducing these tails is known as "click tailing." This strategy utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.comresearchgate.net Starting from a precursor like 4-azidopyridine-3-sulfonamide (derived from 4-chloropyridine-3-sulfonamide), a diverse range of substituents can be "clicked" on, creating a library of inhibitors with different tails for exploring the chemical space around the enzyme active site. mdpi.com This combination allows for the generation of potent and selective inhibitors. mdpi.com

Strategies for Isoform-Selective Inhibition

Achieving selectivity for a specific enzyme isoform over others is a major challenge in drug design, especially when the active sites are highly conserved, as is the case with human carbonic anhydrase (hCA) isoforms. mdpi.com The primary strategy to achieve isoform-selective inhibition with pyridine-sulfonamide scaffolds relies heavily on the "tail approach". mdpi.com

While the sulfonamide group ensures broad binding to the zinc ion across many CA isoforms, the appended tail is the key to selectivity. mdpi.com By carefully designing the length, size, and chemical nature of the tail, it can be made to interact with unique amino acid residues found at the entrance or on the rim of the active site of one isoform but not others. mdpi.com For example, long-chain substituents can interact with distant amino acids near the enzyme's active site entrance, a region where isoforms often exhibit greater structural divergence. mdpi.com

Researchers have successfully used this principle to develop inhibitors that are selective for tumor-associated isoforms like hCA IX and hCA XII over the more ubiquitous hCA I and hCA II. mdpi.comresearchgate.net By synthesizing a series of 4-substituted pyridine-3-sulfonamides with various "tails" introduced via click chemistry, it is possible to systematically probe the structural differences between isoforms and identify compounds with the desired selectivity profile. mdpi.com Molecular docking studies are often employed alongside synthesis and activity assays to understand the specific interactions that govern this selectivity. mdpi.com

Other Investigated Biological Activities (e.g., Antitubercular, Antimicrobial)

Beyond their well-documented role as carbonic anhydrase inhibitors, pyridine-sulfonamide derivatives have been investigated for a spectrum of other biological activities, including potential applications as antimicrobial and antitubercular agents.

Antitubercular Activity : Sulfonamide-based compounds have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Certain sulfonamide derivatives have shown activity against Mtb strains, including Mycobacterium kansasii. nih.gov For instance, studies on related triazole-thiol compounds, which also feature heterocyclic nitrogen structures, have demonstrated promising anti-TB activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of Mtb. nih.gov The mechanism for some of these compounds has been linked to the inhibition of key enzymes in the mycobacterial fatty acid synthesis pathway, such as β-ketoacyl ACP synthase I (KasA). nih.gov

Antimicrobial and Antifungal Activity : The sulfonamide scaffold is foundational to sulfa drugs, one of the earliest classes of synthetic antimicrobial agents. nih.govnih.gov Research continues to explore new sulfonamide derivatives to combat microbial resistance. nih.gov Derivatives of 4-chloropyridine-3-sulfonamide have been used as starting materials to synthesize novel compounds with significant antifungal activity. mdpi.com For example, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides showed greater efficacy than the standard drug fluconazole against several fungal species, including Candida albicans and Rhodotorula mucilaginosa. mdpi.com Other pyridine-based N-sulfonamides have demonstrated antiviral properties. acs.org The antimicrobial action of sulfonamides generally stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. nih.gov

Table 1: Investigated Biological Activities of Pyridine-Sulfonamide Derivatives This table is interactive. Click on the headers to sort.

| Activity Type | Target Organism/Enzyme | Example Scaffold/Derivative | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium kansasii | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| Antitubercular | Mycobacterium tuberculosis H37Rv & MDR strains | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Antifungal | Candida albicans, Rhodotorula mucilaginosa | 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | mdpi.com |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | nih.gov |

| Antiviral | HSV-1, CBV4 | Pyridine-based benzothiazole (B30560)/benzimidazole (B57391) N-sulfonamides | acs.org |

Design of Novel Pyridine-Sulfonamide Based Scaffolds for Drug Discovery

The pyridine-sulfonamide core is a versatile platform for the design of novel scaffolds targeting a wide array of diseases. nih.govnih.gov Its inherent properties allow for modification at multiple positions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.

New drug discovery efforts have produced pyridine-sulfonamide hybrids as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov One such hybrid demonstrated significant anticancer activity across numerous human cancer cell lines and was found to induce apoptosis. nih.gov Similarly, pyridine acyl sulfonamide derivatives have been designed and synthesized as novel and potent inhibitors of cyclooxygenase-2 (COX-2), another important target in inflammation and cancer. drugbank.com

The strategy often involves creating hybrid molecules that combine the pyridine-sulfonamide scaffold with other pharmacologically active moieties. For example, linking the pyridine-sulfonamide core to a benzothiazole or benzimidazole ring has yielded compounds with antiviral and Hsp90α protein inhibitory activity. acs.org The development of such novel scaffolds showcases the enduring importance of the pyridine-sulfonamide framework in the ongoing search for new and more effective therapeutic agents. rsc.orgnih.gov

Table 2: Examples of Novel Pyridine-Sulfonamide Scaffolds in Drug Discovery This table is interactive. Click on the headers to sort.

| Scaffold Class | Therapeutic Target | Biological Activity | Reference |

|---|---|---|---|

| Pyridine-sulfonamide hybrids | VEGFR-2 | Anticancer, Apoptosis induction | nih.gov |

| Pyridine acyl sulfonamides | COX-2 | Anti-inflammatory, Anticancer | drugbank.com |

| Pyridine-based benzothiazole/benzimidazole N-sulfonamides | Hsp90α, Various viruses | Antiviral, Anticancer | acs.org |

| 4-Substituted pyridine-3-sulfonamides | Carbonic Anhydrases (CA IX, CA XII) | Anticancer | mdpi.com |

| Thienopyrimidine-sulfonamide hybrids | Dihydrofolate reductase | Antibacterial | mdpi.com |

Future Research Directions and Emerging Trends for 4 Amino 5 Chloropyridine 3 Sulfonamide

Rational Design of Highly Selective and Potent Analogues with Improved Biological Profiles

The rational design of analogues based on the 4-Amino-5-chloropyridine-3-sulfonamide scaffold is a promising avenue for discovering new drugs with enhanced potency and selectivity. The versatility of the pyridine-3-sulfonamide (B1584339) core allows for structural modifications to target a wide range of biological entities. mdpi.com

One notable area of research is the development of antifungal agents. Starting from 4-chloropyridine-3-sulfonamide (B47618), a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized. nih.govbiosynth.com Many of these compounds have demonstrated greater efficacy than the standard drug fluconazole (B54011) against various fungal strains, particularly Candida albicans and Rhodotorula mucilaginosa. nih.govbiosynth.com The modular nature of this scaffold allows for easy diversification at the 4-position of the pyridine (B92270) ring, which can be crucial for optimizing antifungal activity. mdpi.com

Furthermore, the pyridine sulfonamide scaffold is being explored for its potential in treating parasitic diseases like malaria. mdpi.com The synthesis of biosynth.comnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides has yielded compounds with promising in vitro antimalarial activity against Plasmodium falciparum. mdpi.com These findings underscore the potential of the this compound core in designing novel antimalarial drugs.

The anticancer potential of pyridine sulfonamides is another active area of investigation. mdpi.com Derivatives of 4-(4-arylpiperazin-1-yl)pyridine-3-sulfonamides have shown moderate antitumor activity. mdpi.com The discovery of pyridine-sulfonamide hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) further highlights the promise of this scaffold in oncology. nih.gov

| Compound Class | Starting Material | Therapeutic Target/Activity | Key Findings |

| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | 4-chloropyridine-3-sulfonamide | Antifungal (e.g., Candida albicans) | Many derivatives showed higher efficacy than fluconazole. nih.govbiosynth.com |

| biosynth.comnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides | 2-chloropyridine-3-sulfonyl chloride | Antimalarial (Plasmodium falciparum) | Identified compounds with good in vitro antimalarial activity. mdpi.com |

| 4-(4-arylpiperazin-1-yl)pyridine-3-sulfonamides | 4-chloropyridine-3-sulfonamide | Anticancer | Exhibited moderate antitumor activity in vitro. mdpi.com |

| Pyridine-sulfonamide hybrids | Not specified | Anticancer (VEGFR-2 inhibition) | Potent inhibition of VEGFR-2 and induction of apoptosis. nih.gov |

Integration of Advanced Computational Methodologies in Compound Optimization

The integration of advanced computational methodologies is becoming increasingly vital in the optimization of lead compounds derived from the this compound scaffold. Techniques such as molecular docking and virtual screening can significantly accelerate the drug discovery process by predicting the binding interactions of novel analogues with their biological targets. nih.govmdpi.com

For instance, in the development of antifungal agents from 4-chloropyridine-3-sulfonamide, docking studies were performed to understand the potential binding modes of the most active compounds with the target enzyme, Candida albicans lanosterol (B1674476) 14α-demethylase. nih.govbiosynth.com These computational insights can guide the synthesis of new derivatives with improved binding affinity and, consequently, higher potency.

Similarly, in the quest for new antimalarial drugs, a virtual library of biosynth.comnih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using both virtual screening and molecular docking against the falcipain-2 enzyme of Plasmodium falciparum. mdpi.com This computational approach allowed for the rational selection of a smaller number of promising candidates for synthesis and in vitro evaluation, thereby saving time and resources. mdpi.com

Exploration of Polypharmacology and Multi-Target Therapeutic Approaches

The diverse biological activities associated with the pyridine sulfonamide scaffold make it an excellent candidate for the exploration of polypharmacology, where a single compound is designed to interact with multiple targets. This multi-target approach can be particularly beneficial in treating complex diseases like cancer and infectious diseases.

The pyridine-3-sulfonamide framework has been associated with a wide array of biological effects, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities. mdpi.com For example, pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit both human and bacterial carbonic anhydrases, suggesting their potential as novel antibacterial agents that could also have applications in other therapeutic areas. nih.govnih.gov

The ability of pyridine sulfonamide derivatives to inhibit enzymes like VEGFR-2 while also inducing apoptosis through modulation of proteins like Bcl-2, BAX, and p53 points towards a multi-pronged mechanism of action that is highly desirable in cancer therapy. nih.gov Future research will likely focus on systematically exploring and optimizing these multi-target activities to develop more effective and holistic treatment strategies.

Research into Resistance-Modulating Agents Derived from the Scaffold

Drug resistance is a major challenge in the treatment of both cancer and infectious diseases. The this compound scaffold offers a promising starting point for the development of resistance-modulating agents.

In oncology, the emergence of resistance to targeted therapies like crizotinib (B193316) in anaplastic lymphoma kinase (ALK)-positive cancers is a significant clinical problem. Research into 2-aminopyridine (B139424) derivatives has led to the identification of compounds that can overcome crizotinib-resistant mutations, such as ALKL1196M and ALKG1202R. nih.gov This demonstrates the potential of the aminopyridine core, a key feature of this compound, in designing next-generation inhibitors that can combat drug resistance.

In the context of infectious diseases, the development of new antibacterial agents with novel mechanisms of action is crucial to address the growing problem of antibiotic resistance. nih.govnih.gov The investigation of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of bacterial carbonic anhydrases represents a step in this direction, as these enzymes are not targeted by conventional antibiotics. nih.govnih.gov

Application in Chemical Biology for Molecular Probe Development

The versatile reactivity of this compound makes it a valuable building block for the synthesis of molecular probes for chemical biology research. These probes can be used to study the function and localization of specific proteins and to investigate complex biological pathways.

The synthesis of various substituted pyridine derivatives from precursors like 3,4,5-trihalopyridines highlights the chemical tractability of this scaffold. researchgate.net The amino and sulfonamide groups of this compound can be readily functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers to create customized molecular probes.

Given the diverse biological targets of pyridine sulfonamides, these probes could be employed to study a wide range of enzymes and receptors, including carbonic anhydrases, kinases, and G-protein coupled receptors. The development of such tools would greatly facilitate our understanding of the molecular mechanisms underlying various diseases and could aid in the identification of new drug targets.

Q & A

What are the optimal synthetic routes for 4-Amino-5-chloropyridine-3-sulfonamide, and how are intermediates validated?

Answer:

Synthesis typically involves sulfonylation of 4-amino-5-chloropyridine derivatives. A validated method includes:

Chlorosulfonation : Reacting 4-amino-5-chloropyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Ammonolysis : Treating the intermediate with aqueous ammonia to yield the sulfonamide.

Validation : Intermediates are characterized via HPLC (≥98% purity) and LC-MS for mass confirmation. Crystallographic validation using SHELXL (for bond angles/geometry) ensures structural fidelity .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is critical for:

- Bond parameters : Precise measurement of C-Cl (1.73–1.75 Å) and S-N (1.63 Å) bond lengths.

- Torsion angles : Confirming planarity of the sulfonamide group (e.g., C-S-N-C torsion ≈ 179°).

- Hydrogen bonding : Identifying intermolecular interactions (e.g., N-H···O=S) that stabilize crystal packing .

What computational methods are recommended for studying ligand-receptor interactions involving this compound?

Answer:

AutoDock Vina is preferred for docking studies due to its speed and accuracy:

Protein Preparation : Use PDB structures (e.g., carbonic anhydrase II, PDB: 1CA2) with water and cofactors removed.

Ligand Parameterization : Assign Gasteiger charges and optimize geometry with Gaussian09 (B3LYP/6-31G*).

Docking : Set grid boxes covering active sites (e.g., 20 ų) and run 20 iterations.

Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and pose clustering with crystallographic data .

How do researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:

Contradictions (e.g., IC50 variability in enzyme assays) are resolved by:

Standardizing assays : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme batches.

Control normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

Data triangulation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

What analytical techniques are critical for purity assessment and structural confirmation?

Answer:

A multi-technique approach is required:

HPLC-DAD : Purity ≥99% (C18 column, 0.1% TFA/ACN gradient).

NMR : ¹H/¹³C NMR for functional group verification (e.g., sulfonamide NH2 at δ 4.8–5.2 ppm).

HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C5H6ClN3O2S: 208.9854).

PXRD : Match experimental patterns with simulated data from crystallographic models .

How can researchers differentiate between tautomeric forms of this sulfonamide in solution?

Answer:

Tautomerism (e.g., sulfonamide ↔ sulfinamide) is probed via:

pH-dependent NMR : Monitor chemical shifts of NH2 protons across pH 2–10.

IR spectroscopy : Detect S=O stretching (1130–1150 cm⁻¹) and N-H bending (1600–1650 cm⁻¹).

Computational modeling : DFT calculations (B3LYP/6-311++G**) to compare tautomer stability (ΔG < 2 kcal/mol preferred) .

What strategies improve yield in multi-step syntheses of analogs?

Answer:

Key strategies include:

Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) for cyclization steps.

Protecting groups : Use Boc for amine protection during sulfonylation (deprotection with TFA).

Flow chemistry : Enhance reproducibility in exothermic steps (e.g., sulfonation).

DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

How is the compound’s stability profiled under physiological conditions?

Answer:

Stability studies involve:

Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 hr) with HPLC monitoring.

Plasma stability : Assess degradation in human plasma (LC-MS/MS quantification).

Forced degradation : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H2O2) to identify degradation pathways .

What role does the compound play in fragment-based drug design (FBDD)?

Answer:

As a fragment (MW < 250), it is screened via:

X-ray crystallography : Soak into protein crystals (e.g., kinases) to identify binding hotspots.

SPR screening : Measure low-affinity interactions (KD ≈ 100–500 μM).

Thermal shift assays : Monitor protein melting temperature (ΔTm ≥ 1.5°C indicates binding).

SAR expansion : Merge with larger scaffolds via click chemistry (e.g., CuAAC) .

How are computational predictions reconciled with experimental toxicity data?

Answer:

Discrepancies are resolved by:

ADMET prediction : Use tools like ADMETLab 2.0 to flag hepatotoxicity (e.g., CYP3A4 inhibition).

In vitro assays : Confirm cytotoxicity via HepG2 cell viability (IC50 > 50 μM acceptable).

Mechanistic studies : RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.